molecular formula C10H11FN2O B8085185 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one

5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8085185
M. Wt: 194.21 g/mol
InChI Key: DOSQPKGYWVCEFV-UHFFFAOYSA-N
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Description

5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 8-fluoroquinoline and methylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the quinoline ring or the substituents, potentially leading to hydrogenated derivatives.

    Substitution: The fluorine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is known to interact with various biological targets, making it a candidate for the development of antimicrobial, antiviral, and anticancer agents.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the amino and fluoro groups enhances its binding affinity and specificity towards certain enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable quinoline structure and the presence of functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluoro group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. The quinoline core can intercalate with DNA or interact with proteins, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: Lacks the amino and methyl groups, resulting in different chemical and biological properties.

    5-Aminoquinoline:

    1-Methylquinoline: Missing the amino and fluoro groups, leading to variations in its chemical behavior and uses.

Uniqueness

5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the amino group at the 5-position, the fluoro group at the 8-position, and the methyl group at the 1-position distinguishes it from other quinoline derivatives, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-13-9(14)5-2-6-8(12)4-3-7(11)10(6)13/h3-4H,2,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSQPKGYWVCEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C(C=CC(=C21)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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